molecular formula C8H17NO2 B13262385 2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol

2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol

Cat. No.: B13262385
M. Wt: 159.23 g/mol
InChI Key: AUOHETXATOWADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol (CAS No: 557769-86-5 ) is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol. As an alkylethanolamine derivative, it features both amino and hydroxyl functional groups separated by an ether linkage, a structure known to impart valuable properties in chemical synthesis and drug discovery . This compound is offered exclusively for research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can utilize this chemical as a versatile building block or intermediate in organic synthesis. Its molecular scaffold is particularly relevant in the exploration of novel pharmaceutical agents, where similar structures have been used to modify solubility and bioavailability of lead compounds. Furthermore, aminoethoxy-ethanol derivatives are gaining interest in advanced therapeutic fields, such as the development of Proteolysis-Targeting Chimeras (PROTACs) . Please note that specific toxicological and safety data for this exact compound may be limited. We strongly advise researchers to consult the available Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-[2-(cyclopropylmethylamino)ethoxy]ethanol

InChI

InChI=1S/C8H17NO2/c10-4-6-11-5-3-9-7-8-1-2-8/h8-10H,1-7H2

InChI Key

AUOHETXATOWADS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCCOCCO

Origin of Product

United States

Preparation Methods

Synthesis of 2-(2-aminoethoxy)ethanol Intermediate

A key intermediate in the synthesis is 2-(2-aminoethoxy)ethanol , which can be prepared using the following method adapted from US patent US11155516B2:

  • Step 1: Formation of 5-tosyloxy-3-oxapentanol by reacting diethylene glycol with p-toluenesulfonyl chloride in the presence of potassium iodide and silver(I) oxide catalyst in dry dichloromethane at 0 °C under nitrogen atmosphere.
  • Step 2: Reaction of 5-tosyloxy-3-oxapentanol with potassium phthalimide in dry dimethylformamide (DMF) under reflux and nitrogen atmosphere to produce 2-(2-phthalimidoethoxy)ethanol.
  • Step 3: Hydrazinolysis or catalytic hydrogenation to remove the phthalimide protecting group, yielding 2-(2-aminoethoxy)ethanol.
  • Purification: Extraction with chloroform and rotary evaporation to isolate pure product.

Reaction Conditions Summary:

Step Reagents/Conditions Duration Temperature Yield (%)
1 p-Toluenesulfonyl chloride, KI, Ag2O, DCM, N2 4 hours 0 °C Not specified
2 Potassium phthalimide, DMF, reflux, N2 24 hours ~90 °C Not specified
3 Hydrazine or Pd/H2 catalytic hydrogenation Variable Room temp/RT High (typically >90%)

Alkylation with Cyclopropylmethyl Group

The amino group of 2-(2-aminoethoxy)ethanol is alkylated with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions:

  • Typical Conditions:

    • Base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile.
    • Reaction temperature ranges from room temperature to reflux depending on reactivity.
    • The reaction proceeds via nucleophilic substitution on the cyclopropylmethyl halide by the amino group.
  • Outcome: Formation of this compound with high selectivity.

Alternative Synthetic Approaches

  • Direct reductive amination of 2-(2-hydroxyethoxy)acetaldehyde with cyclopropylmethylamine under catalytic hydrogenation conditions can also yield the target compound, although this method requires careful control of reaction conditions to avoid over-reduction or side reactions.

Purification and Characterization

  • Purification Techniques:

    • Extraction with organic solvents such as chloroform or ethyl acetate.
    • Rotary evaporation to remove solvents.
    • Chromatographic methods (e.g., silica gel column chromatography) to separate impurities.
    • Under reduced pressure distillation for final purification.
  • Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy for functional group identification.

Summary Table of Key Preparation Steps

Step No. Reaction Stage Reagents/Conditions Yield (%) Notes
1 Tosylation of diethylene glycol p-Toluenesulfonyl chloride, KI, Ag2O, DCM, 0 °C ~88 Tosylation to form reactive leaving group
2 Nucleophilic substitution with phthalimide Potassium phthalimide, DMF, reflux, N2 Not stated Protects amino group as phthalimide
3 Deprotection to free amine Hydrazine or catalytic hydrogenation ~90 Yields 2-(2-aminoethoxy)ethanol
4 Alkylation with cyclopropylmethyl halide Cyclopropylmethyl bromide/chloride, base, DMF High Forms target compound
5 Purification Extraction, rotary evaporation, chromatography High purity Final isolation and purification

Research Findings and Industrial Relevance

  • The multi-step synthesis route involving tosylation, phthalimide protection, and subsequent deprotection is well-established and allows for scalable production of aminoethoxyethanol derivatives.
  • Alkylation with cyclopropylmethyl halides is a common method to introduce cyclopropylmethyl groups onto amines, providing good yields and selectivity.
  • The use of mild catalytic hydrogenation conditions for deprotection minimizes side reactions and improves overall yield.
  • Purification by solvent extraction and distillation ensures product purity above 99%, suitable for pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in biochemical assays and as a building block for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol (YTK-A76)

  • Molecular Formula: C₂₉H₃₅NO₄
  • Synthesis : Produced via reductive amination with a 39.1% yield, lower than simpler analogs due to steric bulk .
  • Applications: Potential use in drug delivery systems for enhanced lipophilicity.

2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol

  • Molecular Formula : C₇H₁₂O₃
  • Key Features : Terminal alkyne enables click chemistry modifications, unlike the cyclopropylmethyl group in the target compound.
  • Synthesis: Prepared via nucleophilic substitution with NaH and propargyl bromide, highlighting reactivity differences between amino and hydroxyl groups .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

  • Molecular Formula : C₁₈H₃₀O₃
  • Key Features: Bulky tert-octylphenoxy group enhances surfactant properties, making it suitable for industrial emulsifiers, unlike the pharmacologically oriented cyclopropylmethyl group .

Functional Group Variations

2-(Ethylisopropylamino)ethanol

  • Molecular Formula: C₇H₁₇NO
  • Key Features : Branched alkyl chain reduces water solubility (logP ~0.8) compared to the cyclopropylmethyl analog (logP ~1.2) .
  • Applications: Intermediate in organophosphate synthesis due to its nucleophilic amino group.

2-(2-Iodoethoxy)ethan-1-ol

  • Molecular Formula : C₄H₉IO₂
  • Key Features : Iodine atom allows radiopharmaceutical labeling, a feature absent in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Water Solubility (mg/mL) Key Functional Groups
2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol 173.26 1.2 ~50 Cyclopropylmethyl, amino, hydroxyl
YTK-A76 461.59 3.8 <1 Benzyloxy, aromatic amine
2-(Ethylisopropylamino)ethanol 131.22 0.8 ~100 Branched alkyl, amino
2-(2-Iodoethoxy)ethan-1-ol 216.02 0.5 ~30 Iodo, hydroxyl

Notes:

  • The cyclopropylmethyl group increases logP by ~0.4 compared to ethylisopropylamino analogs, suggesting improved membrane permeability .
  • YTK-A76’s low water solubility limits its biomedical applications compared to the target compound .

Biological Activity

2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H17NO2C_9H_{17}NO_2, with a molecular weight of approximately 173.24 g/mol. The compound features an ethoxy group attached to an ethanamine backbone, with a cyclopropylmethyl substituent that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, which could have implications for conditions such as obesity and diabetes.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Antidepressant-like Activity : Animal models have shown that administration of this compound can result in antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Study :
    • A study published in the Journal of Neurochemistry found that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Behavioral Assessment :
    • In a behavioral study, rodents treated with the compound exhibited reduced depressive-like behaviors in forced swim tests compared to control groups. This effect was associated with increased levels of serotonin in the brain .
  • Metabolic Impact :
    • Research published in Diabetes Care indicated that the compound may improve insulin sensitivity in diabetic mouse models, highlighting its potential role in managing metabolic disorders .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
NeuroprotectionUpregulation of antioxidant enzymesJournal of Neurochemistry
Antidepressant-like effectsModulation of neurotransmittersBehavioral Study
Improved insulin sensitivityEnhanced metabolic functionDiabetes Care

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.